molecular formula C8H16N2O4S2 B145815 DL-Homocystine CAS No. 462-10-2

DL-Homocystine

Cat. No. B145815
CAS RN: 462-10-2
M. Wt: 268.4 g/mol
InChI Key: ZTVZLYBCZNMWCF-UHFFFAOYSA-N
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Description

DL-Homocystine is a compound related to the amino acids homoserine and homocysteine. It is a disulfide derivative of homocysteine and can be synthesized from N-acetyl-S-benzyl-DL-homocysteine through enzymatic action, yielding optically pure enantiomers of homocystine . DL-Homocystine is also a precursor in the synthesis of DL-Homocysteine, which is an intermediate for pharmaceutical applications .

Synthesis Analysis

The synthesis of DL-Homocystine can be achieved through several methods. One approach involves the enzymatic resolution of chloroacetyl-DL-homoserine lactone, followed by hydrolysis and treatment with acylase to yield S-benzyl-L-homocysteine, which can then be converted to L-homocystine . Another method is the electrochemical reduction of DL-Homocystine to DL-Homocysteine, which is a scalable industrial process that avoids the use of hazardous reductants .

Molecular Structure Analysis

The molecular structure of DL-Homocysteic acid, a related compound, has been studied using crystallography, revealing zwitterionic molecules arranged in double helices . The interactions of DL-Homocysteic acid with metal ions have been characterized by FT-IR spectroscopy, showing coordination involving carboxyl, sulfonate, and amino groups .

Chemical Reactions Analysis

DL-Homocystine undergoes reactions with metal ions, such as Pd(II), resulting in the disproportionation of the disulfide bond to form thiolate and sulfinate complexes . The kinetics and mechanisms of these reactions have been investigated, revealing that they proceed through an associative mechanism by a solvolytic pathway .

Physical and Chemical Properties Analysis

The physical properties of DL-Homocysteic acid, a closely related compound to DL-Homocystine, include a melting point of 274-276 °C and a complex hydrogen-bonded structure . The chemical properties of DL-Homocystine include its ability to form complexes with various metal ions, which can affect the microstructure and polarity of interfaces in microemulsions . The interaction with metal ions can also influence the solubilization and particle size distribution in microemulsions .

Relevant Case Studies

DL-Homocystine has been used in studies to understand its effects on microemulsions, revealing that it can enhance solubilization through hydrogen bonding with surfactant head groups . Additionally, DL-Homocystine's ability to form complexes with metal ions has implications for its role in the central nervous system and as an agonist of endogenous glutamate receptors . The electrochemical synthesis of DL-Homocysteine from DL-Homocystine has been successfully scaled up to an industrial process, demonstrating the practical applications of this compound .

Scientific Research Applications

  • Electrochemical Synthesis in Industry:

    • DL-Homocysteine, synthesized from DL-Homocystine, is used as a key intermediate in the production of Citiolone, an agent for treating bronchitis and nasal catarrh. An industrial process developed for this purpose employs electrochemical synthesis, which avoids hazardous and polluting reductants, offering a material yield of 95%, with high production efficiency and low energy cost (Sanchez-Cano et al., 1995).
  • Biological Utilization Studies:

    • Research has explored how different strains of Brucella suis utilize the stereoisomers of homocystine, especially in the presence of methionine. This study contributes to our understanding of homocystine's role in sulfur transformations in bacterial systems (Lankford et al., 1956).
  • Preparation of Optically Active Forms:

    • DL-Homocysteine has been transformed into optically active forms through asymmetric transformation processes. This research is significant for the production of pure D- and L-homocystine, which are essential for various biochemical and pharmacological studies (Miyazaki et al., 1993).
  • Enzymatic Oxidation Research:

    • Studies on the enzymatic oxidation of DL-homocysteine have led to the discovery of various oxidation products. This research provides insights into the metabolism and potential toxicity of homocysteine, which accumulates in certain pathological states (Cooper & Meister, 1985).
  • Morphologic Studies in Homocystinuria:

    • Investigations into the morphologic effects of homocystine in patients with homocystinuria have revealed significant vascular lesions and pathologic changes in various organs, suggesting a toxic effect of homocystine (Kanwar et al., 1976).
  • Methionine Toxicity Studies:

    • Research comparing the effects of methionine and homocystine on the growth and health of chicks and poults has provided insights into the relative toxicity and nutritional aspects of these compounds (Hafez et al., 1978).
  • Homocysteine's Role in Atherosclerosis:

    • Studies have shown that homocystine can be an important factor in the development of atherosclerosis, due to its effects on vascular endothelium and platelet function (Harker et al., 1976).

Future Directions

Homocysteine metabolism is considered a specific target for in vitro diagnostics, predictive medical approaches, cost-effective preventive measures, and optimized treatments tailored to the individualized patient profiles in primary, secondary, and tertiary care . It is also being studied for its relevance to several diseases, including cardio- and cerebrovascular disease, dementia, renal disease, thyroid disease, and pregnancy complications .

properties

IUPAC Name

2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]butanoic acid
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InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)
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InChI Key

ZTVZLYBCZNMWCF-UHFFFAOYSA-N
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Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
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Molecular Formula

C8H16N2O4S2
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DSSTOX Substance ID

DTXSID90861945
Record name (RS)-Homocystine
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Molecular Weight

268.4 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid
Record name DL-Homocystine
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Product Name

DL-Homocystine

CAS RN

462-10-2, 870-93-9, 6027-15-2
Record name Homocystine
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Record name Butanoic acid, 4,4'-dithiobis[2-amino-, (2R,2'R)-rel-
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Melting Point

263 - 265 °C
Record name DL-Homocystine
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
603
Citations
AI Petrov, ID Dergachev, NN Golovnev… - Journal of …, 2017 - Taylor & Francis
Stoichiometry of Pd(II) interactions with dl-homocystine and 3,3′-dithiodipropionic acid were investigated spectrophotometrically in strong hydrochloric acidic media. It was established …
Number of citations: 7 www.tandfonline.com
AI Petrov, ID Dergachev, NN Golovnev - Polyhedron, 2019 - Elsevier
Kinetics and mechanisms of a disulfide bond disproportionation in dl-homocystine (H 2 HCysS) and 3,3′-dithiodipropionic acid (H 2 DTDPA) induced by Pd(II) species were …
Number of citations: 6 www.sciencedirect.com
F Bigoli, M Lanfranchi, E Leporati… - … Section B: Structural …, 1981 - scripts.iucr.org
… Commercial DL-homocystine (Fluka AG Chemische Fabrik) was crystallized by very slow … by evaporation of an aqueous solution of DL-homocystine acidified with oxalic acid. The most …
Number of citations: 11 scripts.iucr.org
CE Lankford, LJ Rode… - Proceedings of the …, 1952 - journals.sagepub.com
… methionine content of the DL-homocystine samples and their … to the medium containing purified DL-homocystine, a striking … of 2 to 5 pg of DLhomocystine sulfur, 10 to 20 millimicrograms …
Number of citations: 6 journals.sagepub.com
G Sánchez-Cano, V Montiel, V García, A Aldaz… - … Engineering and Energy, 1994 - Springer
An industrial process for the electrochemical synthesis of DL-Homocysteine from DL-Homocystine is described. DL-Homocysteine is a key intermediate for the synthesis of Citiolone (a …
Number of citations: 3 link.springer.com
GW Kidder, VC Dewey - Proceedings of the National …, 1948 - National Acad Sciences
… As a result of these experiments 40y of DL-homocystine per ml. of medium were used … The addition of 40y of DL-homocystine per ml. spared approximately one half of the methionine. …
Number of citations: 14 www.pnas.org
NP Sen, PL McGeer - Canadian Journal of Biochemistry, 1966 - cdnsciencepub.com
Tw-eiaty-four hour urine specimens were collected over 0.5 ml of 6,? V HCl, and the cages were washed doll-n with water to give a total collection of 28-30 1111. All urine samples were …
Number of citations: 4 cdnsciencepub.com
NJ Benevenga, AE Harper - The Journal of nutrition, 1967 - academic.oup.com
… , provided a basis for comparison of the effectiveness of glycine and L-serine in equimolar amounts in preventing growth depressions due to ex cess L-methionine or DL-homocystine. …
Number of citations: 147 academic.oup.com
MW Orth, Y Bai, IH Zeytun, ME Cook - The Journal of nutrition, 1992 - academic.oup.com
… In the second experiment, graded levels of DL-homocystine were … The results showed that 0.45% DL-homocystine was the … of TD caused by DL-homocystine. Copper supplementation …
Number of citations: 33 academic.oup.com
…, LG Acid, L Histidinc, LHHCNFV H20, DL Homocystine… - ncbi.nlm.nih.gov
Carry it anywhere—it weighs only 37 lb. fully charged/holds 6 canisters with a capacity of 115 cu.¡ n./hasa minimum holding time of 3 weeks at—196 C between refills of liquid nitrogen/…
Number of citations: 0 www.ncbi.nlm.nih.gov

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